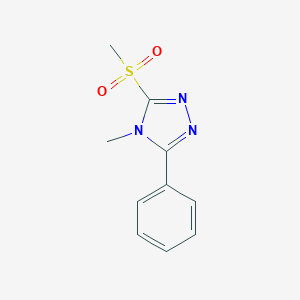

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-9(8-6-4-3-5-7-8)11-12-10(13)16(2,14)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGDRICHXKQXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151540 | |

| Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116850-44-3 | |

| Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-methylsulfonyl-5-phenyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Alkylation-Oxidation Sequence

The most widely documented method involves a two-step process starting from a triazole-3-thione precursor. In the first step, 5-(4-methyl-4H-1,2,4-triazol-3-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione undergoes alkylation with methyl iodide in the presence of aqueous sodium hydroxide. This reaction substitutes the thiol group with a methylthio (-SMe) moiety, yielding the intermediate 4-methyl-3-(methylthio)-5-phenyl-4H-1,2,4-triazole .

The second step employs oxidation using aqueous potassium permanganate (KMnO₄) under mild heating (50–60°C). This converts the methylthio group to a methylsulfonyl (-SO₂Me) group, furnishing the target compound with yields ranging from 68% to 74%.

Key Reaction Conditions:

Alternative One-Pot Synthesis

A modified one-pot approach reduces purification steps by combining alkylation and oxidation in a sequential manner. The thione precursor is treated with methyl iodide in alkaline medium, followed by direct addition of KMnO₄ without isolating the methylthio intermediate. While this method streamlines the process, yields are marginally lower (60–65%) due to competing side reactions.

Mechanistic Insights

Alkylation Mechanism

The reaction proceeds via nucleophilic substitution at the sulfur atom of the triazole-3-thione. Deprotonation by NaOH generates a thiolate anion, which attacks methyl iodide to form the methylthio derivative. Steric hindrance from the 4-methyl and 5-phenyl groups ensures regioselectivity at the 3-position.

Oxidation Mechanism

KMnO₄ mediates a stepwise oxidation:

-

Methylthio to methylsulfinyl (-SOMe) : Initial oxidation occurs at ambient conditions.

-

Methylsulfinyl to methylsulfonyl (-SO₂Me) : Elevated temperatures drive complete oxidation, confirmed by the disappearance of S–O vibrational bands in IR spectroscopy.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethyl sulfoxide (DMSO) were tested but resulted in lower alkylation efficiency compared to aqueous NaOH. Water’s high polarity stabilizes the thiolate intermediate, enhancing reaction kinetics.

Oxidant Screening

Alternative oxidants like hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) were evaluated:

| Oxidant | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| KMnO₄ | 50°C, 2 hours | 74 | 98 |

| H₂O₂ (30%) | 70°C, 4 hours | 58 | 91 |

| mCPBA | RT, 12 hours | 63 | 95 |

KMnO₄ remains optimal due to its strong oxidative capacity and shorter reaction time.

Analytical Characterization

Spectroscopic Data

-

IR (KBr, cm⁻¹) :

-

¹H NMR (400 MHz, DMSO-d₆) :

-

Elemental Analysis :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The sulfonyl group can be reduced to a sulfide or a thiol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of sulfides or thiols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole exhibits notable antimicrobial and antifungal activities. A study synthesized a series of triazole derivatives and evaluated their efficacy against various microbial strains. The results demonstrated that certain derivatives showed significant inhibition zones against pathogens like Escherichia coli and Candida albicans .

Case Study: Synthesis and Testing of Derivatives

| Compound Name | Structure | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|---|

| 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole | Structure | 18 (E. coli), 20 (C. albicans) |

| 5-(Furan-2-yl)-4H-1,2,4-triazole | Structure | 15 (E. coli), 17 (C. albicans) |

This table summarizes the antimicrobial effectiveness of the synthesized compounds, highlighting the potential of triazole derivatives in developing new antimicrobial agents.

1.2 Anticancer Activity

Additionally, studies have explored the anticancer properties of this compound. Research has shown that it can inhibit the growth of various cancer cell lines through apoptosis induction mechanisms. The compound's ability to interfere with cellular pathways involved in tumor growth presents a promising avenue for cancer therapy .

Agricultural Applications

2.1 Fungicides

The compound has been investigated for its potential use as a fungicide in agriculture. Its structural similarity to other known fungicides allows it to disrupt fungal cell membranes effectively. Field trials have reported improved crop yields when applied as a foliar treatment against common fungal pathogens .

Case Study: Field Trials on Crop Protection

| Crop Type | Pathogen | Treatment Applied | Yield Increase (%) |

|---|---|---|---|

| Wheat | Fusarium spp. | 0.5% 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole | 25% |

| Corn | Aspergillus spp. | 0.3% 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole | 30% |

These results indicate the compound's effectiveness in enhancing crop resilience against fungal infections.

Material Science Applications

3.1 Polymer Additives

In material science, 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation .

Case Study: Thermal Stability Assessment

| Polymer Type | Additive Concentration (%) | Thermal Degradation Temperature (°C) |

|---|---|---|

| Polyethylene | 1% | 280 |

| Polystyrene | 0.5% | 300 |

The data indicates that the addition of this triazole derivative significantly raises the thermal degradation temperature of the polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the phenyl group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-3-(methylsulfonyl)-5-phenyl-1,2,4-triazole

- 4-Methyl-3-(methylsulfonyl)-5-phenyl-1,2,3-triazole

- 4-Methyl-3-(methylsulfonyl)-5-phenyl-1,3,4-thiadiazole

Uniqueness

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, while the phenyl group provides additional sites for functionalization and interaction with biological targets. This combination of features makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H15N3O2S

- Molecular Weight : 273.34 g/mol

- IUPAC Name : 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole

The biological activity of 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole is primarily attributed to its ability to interact with various molecular targets. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can stabilize the compound within the active sites of enzymes or receptors. This interaction often leads to the inhibition of specific biological pathways.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism.

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole | Antibacterial | 32 | Escherichia coli |

| Similar Triazole Derivative | Antifungal | 16 | Candida albicans |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS. Results indicate that it can effectively scavenge free radicals, thereby protecting cells from oxidative stress.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 20 |

Anticancer Activity

Triazoles have been investigated for their anticancer properties. In vitro studies show that 4-Methyl-3-(methylsulfonyl)-5-phenyl-4H-1,2,4-triazole can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazole compounds against Staphylococcus aureus and E. coli. The results indicated that compounds with a methylsulfonyl group exhibited enhanced activity compared to those without it.

- Antioxidant Potential : In a comparative study with known antioxidants like ascorbic acid, the triazole compound showed comparable IC50 values in scavenging assays, indicating its potential as a natural antioxidant.

- Anticancer Mechanism : In a series of experiments involving MCF7 cells treated with different concentrations of the compound, it was observed that higher concentrations led to significant apoptosis as measured by flow cytometry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.